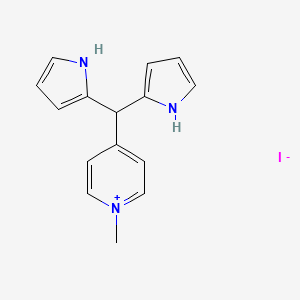

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is a chemical compound with the molecular formula C15H16IN3. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide typically involves the reaction of pyrrole derivatives with methylpyridinium salts. One common method includes the condensation of pyrrole with an aldehyde under acidic conditions to form the desired pyridinium salt . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the potential toxicity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyrrole derivatives .

Scientific Research Applications

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit both anodic and cathodic reactions in corrosion processes .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide: A pyridinium derivative used as a fluorescent dye.

Pyrrole: A basic building block in organic chemistry with similar reactivity.

Uniqueness

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biological Activity

4-Methyl(DI-pyrrol-2-YL-methyl)pyridinium iodide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N2I

- Molecular Weight : 302.16 g/mol

This compound features a pyridinium ring substituted with two pyrrolidine moieties, which are known for their ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The positively charged pyridinium ion enhances membrane permeability, allowing for increased uptake by bacterial cells .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, particularly cyclin-dependent kinases (CDKs). This inhibition leads to reduced cell growth in cancer cell lines .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of its anticancer properties .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table illustrates the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| A375 (melanoma) | 7.5 |

| HCT116 (colon cancer) | 6.0 |

The low IC50 values suggest that this compound is effective at relatively low concentrations, making it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

- Cancer Treatment Research : In a preclinical trial involving mice with xenografted tumors, administration of the compound resulted in a substantial reduction in tumor size compared to controls, indicating its effectiveness as an anticancer drug candidate .

- Mechanistic Insights : Research published in MDPI explored the molecular pathways affected by this compound, revealing its role in modulating apoptotic pathways through ROS generation and CDK inhibition .

Properties

Molecular Formula |

C15H16IN3 |

|---|---|

Molecular Weight |

365.21 g/mol |

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]-1-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C15H16N3.HI/c1-18-10-6-12(7-11-18)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1 |

InChI Key |

DRWLEKLUAKHPAM-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.